2-Benzoylthiophene

Description

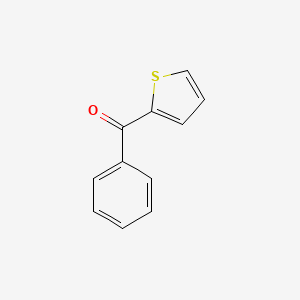

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYFUJJWTRPARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159191 | |

| Record name | Phenyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-00-2 | |

| Record name | 2-Benzoylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-thienyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzoylthiophene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzoylthiophene, a key building block in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic data, and a detailed protocol for its synthesis.

Chemical Structure and Identification

This compound is an aromatic ketone consisting of a thiophene ring substituted at the 2-position with a benzoyl group.[1]

| Identifier | Value |

| IUPAC Name | phenyl(thiophen-2-yl)methanone |

| Synonyms | Phenyl 2-thienyl ketone, 2-Thienyl phenyl ketone[1] |

| CAS Number | 135-00-2 |

| Molecular Formula | C₁₁H₈OS |

| Molecular Weight | 188.25 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CS2[1] |

| InChI Key | DWYFUJJWTRPARQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically a yellow to light brown crystalline solid at room temperature.[1][2] It is stable under normal conditions but may react with strong oxidizing agents.[3]

| Property | Value | Source |

| Appearance | Light yellow to amber to dark green crystalline powder | [2][4] |

| Melting Point | 55-58 °C | [2][4][5] |

| Boiling Point | 300 °C | [2][4][5] |

| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |

| Flash Point | ~137 °C | [3] |

| Density (estimate) | 1.2061 g/cm³ | [4] |

| Refractive Index (estimate) | 1.6181 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.88 | d | 6.9 | 2H | H-ortho (Benzoyl) |

| 7.73 | d | 4.6 | 1H | H-5 (Thiophene) |

| 7.66-7.65 | m | - | 1H | H-3 (Thiophene) |

| 7.60 | t | 7.3 | 1H | H-para (Benzoyl) |

| 7.50 | t | 7.8 | 2H | H-meta (Benzoyl) |

| 7.18-7.16 | m | - | 1H | H-4 (Thiophene) |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 188.2 | C=O (Carbonyl) |

| 143.6 | C-2 (Thiophene) |

| 138.1 | C-ipso (Benzoyl) |

| 134.7 | C-5 (Thiophene) |

| 134.1 | C-3 (Thiophene) |

| 132.2 | C-para (Benzoyl) |

| 129.1 | C-ortho (Benzoyl) |

| 128.3 | C-meta (Benzoyl) |

| 127.9 | C-4 (Thiophene) |

Experimental Protocol: NMR Analysis

A standardized protocol for NMR analysis ensures data consistency.

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, dissolve 20-50 mg of the compound in the same amount of solvent.

-

Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.

-

-

Instrumentation and Acquisition :

-

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR : A standard single-pulse experiment is used with chemical shifts referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR : A proton-decoupled pulse sequence is employed with chemical shifts referenced to the solvent peak of CDCl₃ at 77.16 ppm.

-

Synthesis of this compound

The most common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with benzoyl chloride using a Lewis acid catalyst. This reaction proceeds via electrophilic aromatic substitution, with a preference for acylation at the 2-position of the thiophene ring due to the greater stabilization of the cationic intermediate.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich thiophene ring.

Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup :

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add thiophene (0.1 mol, 8.4 g) and a suitable solvent such as dichloromethane or carbon disulfide.

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Catalyst Addition :

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (0.11 mol, 14.7 g), to the stirred solution.

-

-

Acylating Agent Addition :

-

Add benzoyl chloride (0.1 mol, 14.1 g) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

-

Reaction :

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up :

-

Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

-

-

Purification :

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure this compound.

-

Caption: General experimental workflow for the synthesis of this compound.

Applications

This compound is a versatile intermediate with applications in several fields:

-

Pharmaceuticals : The thiophene nucleus is a privileged scaffold in medicinal chemistry. This compound serves as a precursor for the synthesis of various biologically active molecules with potential therapeutic applications.[2]

-

Organic Synthesis : It is a valuable building block for the creation of more complex molecules due to the reactivity of both the thiophene ring and the carbonyl group.[2]

-

Materials Science : Its photochemical properties make it suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent dyes.[2]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of the electron-rich thiophene ring and the electrophilic carbonyl group.

-

Electrophilic Aromatic Substitution : The thiophene ring can undergo further electrophilic substitution reactions, with the position of substitution influenced by the directing effects of the benzoyl group.

-

Carbonyl Group Reactions : The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine.

-

Photochemical Reactions : this compound exhibits interesting photochemical properties, including photocycloaddition reactions.[1]

This guide provides foundational knowledge for researchers working with this compound. For specific applications, further investigation into its reactivity and handling is recommended.

References

Physical and chemical properties of 2-Benzoylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Benzoylthiophene, a versatile heterocyclic ketone. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed data, experimental protocols, and visualizations to support their work.

Core Physical and Chemical Properties

This compound, with the CAS number 135-00-2, is an organic compound featuring a thiophene ring substituted with a benzoyl group at the second position.[1] This structure imparts a unique combination of aromatic character and reactivity, making it a valuable intermediate in various chemical syntheses.[2]

Physical Properties

This compound typically appears as a solid, with its color ranging from light yellow to amber or dark green, often in a crystalline powder form.[2][3] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[1][4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[3][4] For storage, it is recommended to keep it in a cool, dry, and dark place under an inert atmosphere.[3][4]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈OS | [1][2] |

| Molecular Weight | 188.25 g/mol | [3][5] |

| Melting Point | 53-60 °C | [6] |

| Boiling Point | 300 °C | [2][3] |

| Flash Point | 124-126°C/0.5mm | [3][7] |

| Appearance | Light yellow to amber to dark green crystalline powder | [2] |

| Solubility | Soluble in ethanol, acetone; sparingly soluble in water | [1][4] |

Chemical Identity

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 135-00-2 | [1][5] |

| IUPAC Name | Phenyl(thiophen-2-yl)methanone | [6][8] |

| InChI | InChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | [1][5] |

| InChIKey | DWYFUJJWTRPARQ-UHFFFAOYSA-N | [1][5] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CS2 | [1][8] |

| Synonyms | Phenyl 2-thienyl ketone, 2-Thienyl phenyl ketone | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent peak is due to the carbonyl (C=O) stretching vibration. The spectrum also shows peaks related to the aromatic C-H and C=C stretching of both the benzene and thiophene rings.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The ¹H NMR spectrum will show distinct signals for the protons on the thiophene and benzene rings. The chemical shifts and coupling patterns provide valuable information about the substitution pattern. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon and the carbons of the two aromatic rings.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 188. Fragmentation patterns can provide further structural information, often involving the loss of the phenyl or thienyl groups.[8][10]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is influenced by the interplay between the electron-rich thiophene ring and the electron-withdrawing benzoyl group.[11]

Reactivity

The carbonyl group in this compound can undergo typical ketone reactions. It is also involved in photochemical reactions, such as photocycloaddition with olefins.[12][13] The thiophene ring can participate in electrophilic substitution reactions, although the benzoyl group deactivates the ring towards this type of reaction.[11]

Synthesis

A common method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with benzoyl chloride.

This protocol describes a palladium-catalyzed Stille cross-coupling reaction.[14]

Materials:

-

Arylboronic acid

-

Tributyltin methoxide

-

Chloroform

-

Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)

-

Tri(2-furyl)phosphine

-

Aroyl chloride (e.g., Benzoyl chloride)

-

Tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Arylboronic acid (1 mmol) is reacted with tributyltin methoxide (1 mmol) at 100°C for 1 hour under solvent-free conditions.

-

The reaction mixture is cooled to room temperature, and chloroform (4 mL) is added.

-

Either Pd(OAc)₂ (0.01 mmol) or PdCl₂ (0.01 mmol) and tri(2-furyl)phosphine (0.02 mmol) are added under an argon atmosphere.

-

Aroyl chloride (1 mmol) is added at room temperature.

-

The resulting mixture is heated to 60°C with stirring for 2 hours.

-

The reaction mixture is filtered through a Celite pad, and the solvent is removed under reduced pressure.

-

THF (5 mL) and 3 M NaOH (1 mL) are added to the residue, and the mixture is stirred for 30 minutes at room temperature.

-

The mixture is diluted with water (4 mL), and the aqueous phase is extracted with EtOAc (3 x 5 mL).

-

The combined organic layers are washed with brine (5 mL), dried over Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield the pure diaryl ketone.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis for the creation of more complex molecules.[2] Its derivatives have shown potential in various applications:

-

Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active molecules, with some derivatives being investigated as potential therapeutic agents, such as microtubule inhibitors for cancer therapy.[2][15]

-

Material Science: The photochemical properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.[2]

-

Agrochemicals and Dyes: It is a valuable intermediate in the production of agrochemicals and dyes.[2]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic data, reactivity, and synthetic methodologies. The information presented herein is intended to support researchers and developers in leveraging the potential of this compound in their scientific endeavors.

References

- 1. CAS 135-00-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 135-00-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C11H8OS | CID 67262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(135-00-2) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzoylthiophene (CAS 135-00-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzoylthiophene, a versatile heterocyclic ketone with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its role as a scaffold in drug discovery, particularly in the development of novel anticancer agents.

Chemical and Physical Properties

This compound, also known as phenyl(thiophen-2-yl)methanone, is a yellow to light brown solid.[1] Its structure, featuring a thiophene ring linked to a benzoyl group, imparts unique chemical reactivity and biological activity.[1][2] It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 135-00-2 | |

| Molecular Formula | C₁₁H₈OS | |

| Molecular Weight | 188.25 g/mol | |

| Melting Point | 56-58 °C | |

| Boiling Point | 300 °C | |

| Appearance | Yellow to light brown solid | [1] |

| Solubility | Soluble in ethanol, acetone; less soluble in water | [1] |

| InChI Key | DWYFUJJWTRPARQ-UHFFFAOYSA-N | |

| SMILES | O=C(c1ccccc1)c2cccs2 |

Synonyms: Phenyl 2-thienyl ketone, (Phenyl 2-thienyl ketone), 2-Thienyl phenyl ketone, Methanone, phenyl-2-thienyl-.[1][3]

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Reference(s) |

| 1H NMR | 7.03 (dd, J = 4.9, 3.8 Hz, 2H), 7.52 (dd, J = 4.9, 1.1 Hz, 2H), 7.58-7.70 (m, 2H) | [4] |

| 13C NMR | 127.41, 130.92, 132.59, 144.08, 192.06 | [4] |

Table 3: Key Infrared (IR) Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Reference(s) |

| ~3100-3000 | Aromatic C-H stretch | [4] |

| ~1647 | Carbonyl (C=O) stretch | [4] |

| ~1411 | Aromatic C=C stretch | [4] |

Table 4: Major Mass Spectrometry (MS) Fragments for this compound

| m/z | Ion | Reference(s) |

| 188 | [M]⁺ (Molecular ion) | [3] |

| 111 | [C₄H₃S-CO]⁺ | [3] |

| 105 | [C₆H₅-CO]⁺ | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with benzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

Thiophene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., stannic chloride)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Add benzoyl chloride dropwise to the stirred suspension.

-

Addition of Thiophene: To this mixture, add a solution of thiophene in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench it by the slow, careful addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[5][6] Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and kinase-inhibiting agents.[7][8][9][10]

Microtubule Inhibition

A significant area of research has focused on this compound derivatives as potent inhibitors of tubulin polymerization.[11][12] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics.[11] This interference with the microtubule network leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.[11][12]

A notable example is the 5-arylalkynyl-2-benzoyl thiophene derivative, PST-3, which has demonstrated broad-spectrum cytotoxicity against various cancer cell lines with a favorable safety profile.[11]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a general method to assess the inhibitory effect of this compound derivatives on tubulin polymerization.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., PEM buffer)

-

Guanosine triphosphate (GTP)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (solvent vehicle)

-

Spectrophotometer capable of measuring absorbance at 340 nm with temperature control

Procedure:

-

Preparation: Prepare solutions of the test compound, positive control, and negative control in the polymerization buffer.

-

Reaction Mixture: In a cuvette, combine the polymerization buffer, GTP, and tubulin.

-

Incubation: Incubate the mixture at 37 °C to initiate tubulin polymerization.

-

Addition of Compounds: Add the test compound, positive control, or negative control to the respective cuvettes.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37 °C. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance against time for each condition. The inhibition of tubulin polymerization by the test compound can be quantified by comparing the rate and extent of polymerization to the negative control. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) can be calculated.[11]

Other Therapeutic Applications

Beyond microtubule inhibition, this compound derivatives have been explored as:

-

Kinase Inhibitors: Certain benzothiophene derivatives have shown inhibitory activity against various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8][9][13]

-

Anti-inflammatory Agents: The thiophene scaffold is present in known anti-inflammatory drugs.[10] Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways.[7][14]

Safety and Handling

This compound is a combustible solid and should be handled with appropriate personal protective equipment, including eye shields and gloves. It should be stored in a well-ventilated place, away from heat and strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase-3 activation: Significance and symbolism [wisdomlib.org]

- 7. benchchem.com [benchchem.com]

- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jpsbr.org [jpsbr.org]

A Technical Guide to Phenyl(thiophen-2-yl)methanone (2-Benzoylthiophene)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Benzoylthiophene, a key heterocyclic ketone. Its formal IUPAC name is phenyl(thiophen-2-yl)methanone. This guide details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications in medicinal chemistry and materials science. Particular emphasis is placed on its role as a versatile scaffold in the development of novel therapeutic agents, supported by experimental data and workflow visualizations.

Nomenclature and Chemical Identity

This compound is an aromatic ketone featuring a thiophene ring substituted at the second position with a benzoyl group.[1] This structure imparts unique photochemical and electronic properties, making it a valuable intermediate in organic synthesis.[1][2]

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, reflecting its solid, aromatic nature. It is generally stable but incompatible with strong oxidizing agents.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈OS | [1][2] |

| Molecular Weight | 188.25 g/mol | [9] |

| Appearance | Yellow to light brown crystalline solid/powder | [1][2][8] |

| Melting Point | 56-58 °C | [7][10] |

| Boiling Point | 300 °C (at 760 mmHg) | [2][7] |

| Solubility | Soluble in ethanol, acetone, chloroform; sparingly soluble in water | [1][8][10] |

| LogP | 2.970 | [10] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights | Reference |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.88-7.85 (m, 2H), 7.74-7.71 (m, 1H), 7.66-7.64 (m, 1H), 7.60 (t, J = 7.4 Hz, 2H), 7.52-7.47 (m, 2H), 7.20-7.17 (m, 1H). | [10] |

| ¹³C NMR | Spectra available from spectral databases. | [3][11] |

| IR Spectroscopy | Spectra available from spectral databases (FTIR, ATR-IR). | [3][11] |

| Mass Spectrometry | Spectra available from NIST Mass Spectrometry Data Center. | [3] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via Friedel-Crafts acylation of thiophene using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.[7] An alternative modern method involves a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a Stille-type coupling reaction for the synthesis of diaryl ketones.

Materials:

-

Arylboronic acid (1 mmol)

-

Tributyltin methoxide (1 mmol, 0.321 g)

-

Chloroform (4 mL)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 0.0022 g) or Palladium(II) chloride (PdCl₂, 0.01 mmol, 0.0017 g)

-

Tri(2-furyl)phosphine (0.02 mmol, 0.0046 g)

-

2-Thiophenecarbonyl chloride (1 mmol)

-

Tetrahydrofuran (THF, 5 mL)

-

3 M Sodium Hydroxide (NaOH, 1 mL)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Combine arylboronic acid (1 mmol) and tributyltin methoxide (1 mmol) and heat at 100°C for 1 hour under solvent-free conditions.

-

Cool the mixture to room temperature and add chloroform (4 mL).

-

Under an argon stream, add the palladium catalyst (Pd(OAc)₂ or PdCl₂) and tri(2-furyl)phosphine.

-

Add the aroyl chloride (in this case, 2-thiophenecarbonyl chloride, 1 mmol) at room temperature.

-

Heat the resulting mixture with stirring at 60°C for 2 hours.

-

Filter the reaction mixture through a Celite pad and remove the solvent under reduced pressure.

-

To the residue, add THF (5 mL) and 3 M NaOH (1 mL). Stir for 30 minutes at room temperature.

-

Dilute the mixture with water (4 mL) and extract the aqueous phase with EtOAc (3 x 5 mL).

-

Wash the combined organic layers with brine (5 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the pure this compound.[12]

Applications in Drug Development

The thiophene nucleus is a prominent scaffold in medicinal chemistry, present in numerous marketed drugs.[13][14] this compound serves as a crucial building block for creating more complex molecules with potential therapeutic value.[2][15] Its derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13][14][16]

Case Study: A Microtubule Inhibitor for Cancer Therapy

A notable application is in the development of anticancer agents. A derivative, 5-arylalkynyl-2-benzoyl thiophene (PST-3), has been identified as a novel microtubule inhibitor that binds to the colchicine-binding site on tubulin.[17]

-

Mechanism: By binding to tubulin, the compound disrupts the polymerization of microtubules. This interference with microtubule dynamics is critical as microtubules form the mitotic spindle required for cell division.[17]

-

Effect: Disruption of the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, which subsequently induces apoptosis (programmed cell death) in cancer cells.[17]

-

Significance: The compound demonstrated potent anticancer activity both in vitro across various cancer cell lines and in vivo in xenograft models. Importantly, it exhibited this antitumor effect without the significant neurotoxicity that plagues many other microtubule-targeting drugs.[17]

This highlights the potential of the this compound scaffold in designing next-generation chemotherapeutics with improved safety profiles.

Conclusion

Phenyl(thiophen-2-yl)methanone is a foundational chemical entity with well-defined properties and versatile reactivity. Its significance extends from fundamental organic synthesis to the forefront of drug discovery, where its scaffold is being actively exploited to develop novel therapeutics, particularly in oncology. The continued exploration of its derivatives promises to yield new compounds with potent biological activities and improved pharmacological profiles.

References

- 1. CAS 135-00-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H8OS | CID 67262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 135-00-2 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 135-00-2 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound CAS#: 135-00-2 [chemicalbook.com]

- 10. Buy this compound | 135-00-2 | >98% [smolecule.com]

- 11. This compound(135-00-2) IR Spectrum [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (Phenyl 2-thienyl ketone) – Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 16. researchgate.net [researchgate.net]

- 17. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Benzoylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Benzoylthiophene (phenyl(thiophen-2-yl)methanone), a key heterocyclic ketone with applications in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.88 | d | 6.9 | 2H | H-2', H-6' (Benzoyl) |

| 7.73 | d | 4.6 | 1H | H-5 (Thiophene) |

| 7.66-7.65 | m | - | 1H | H-3 (Thiophene) |

| 7.60 | t | 7.3 | 1H | H-4' (Benzoyl) |

| 7.50 | t | 7.8 | 2H | H-3', H-5' (Benzoyl) |

| 7.18-7.16 | m | - | 1H | H-4 (Thiophene) |

Data sourced from publicly available datasets.[1]

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 188.2 | C=O (Ketone) |

| 143.6 | C-2 (Thiophene) |

| 138.1 | C-1' (Benzoyl) |

| 134.7 | C-5 (Thiophene) |

| 134.1 | C-3 (Thiophene) |

| 132.2 | C-4' (Benzoyl) |

| 129.1 | C-2', C-6' (Benzoyl) |

| 128.3 | C-3', C-5' (Benzoyl) |

| 127.9 | C-4 (Thiophene) |

Data sourced from publicly available datasets.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretch (Benzoyl & Thiophene) |

| ~1630-1650 | Strong | C=O Stretch (Ketone, conjugated) |

| ~1580, ~1450 | Medium-Strong | C=C Stretch (Aromatic Rings) |

| ~1420 | Medium | Thiophene Ring Stretch |

| ~1280 | Strong | C-C(=O)-C Stretch and Bend |

| ~850 | Strong | C-H Out-of-plane Bending (2-substituted thiophene) |

| ~700 | Strong | C-H Out-of-plane Bending (Monosubstituted benzene) |

Peak positions are characteristic for 2-aroylthiophenes and may vary slightly based on the specific experimental conditions.[2]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 189.0369 | 189.0371 |

Data corresponds to the protonated molecule.[1]

Table 5: Major Fragment Ions in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 188 | [C₁₁H₈OS]⁺˙ (Molecular Ion) |

| 111 | [C₄H₃S-C=O]⁺ (Thienoyl cation) |

| 105 | [C₆H₅-C=O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation is dominated by α-cleavage at the carbonyl group.[1][3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

A 400 MHz NMR spectrometer is utilized for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16-32 scans. A standard pulse program is used with a spectral width of approximately 0-10 ppm.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required. The spectral width is set to approximately 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

-

An FTIR spectrometer is used to record the spectrum.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

For High-Resolution Mass Spectrometry (HRMS), the sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer via direct infusion or liquid chromatography.

-

For Electron Ionization (EI) Mass Spectrometry, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation and Data Acquisition:

-

HRMS: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is used. The instrument is operated in positive ion mode to detect [M+H]⁺.

-

EI-MS: The sample is ionized using a standard 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

References

Synthesis of 2-Benzoylthiophene from thiophene and benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-benzoylthiophene from thiophene and benzoyl chloride. The primary focus of this document is the Friedel-Crafts acylation reaction, a fundamental and widely utilized method for the preparation of aryl ketones. This guide will delve into the reaction mechanism, compare various catalytic systems, and provide detailed experimental protocols for the synthesis of this important chemical intermediate.

Introduction

This compound is a key structural motif found in numerous biologically active compounds and functional materials. Its synthesis is a critical step in the development of various pharmaceuticals and agrochemicals. The most common and direct route to this compound is the Friedel-Crafts acylation of thiophene with benzoyl chloride. This electrophilic aromatic substitution reaction involves the introduction of a benzoyl group onto the thiophene ring, preferentially at the 2-position due to the electronic properties of the heterocyclic ring. The choice of catalyst for this transformation is crucial and significantly influences the reaction's efficiency, selectivity, and environmental impact.

Catalytic Systems for the Benzoylation of Thiophene

The Friedel-Crafts acylation of thiophene can be catalyzed by a variety of Lewis and Brønsted acids. The selection of an appropriate catalyst is dependent on factors such as desired yield, reaction conditions, cost, and environmental considerations.

Traditional Lewis Acid Catalysts

Anhydrous aluminum chloride (AlCl₃) and stannic chloride (SnCl₄) are the most traditional and widely used Lewis acid catalysts for this reaction. They are highly effective in activating the benzoyl chloride, leading to the formation of the acylium ion necessary for the electrophilic attack on the thiophene ring. However, these catalysts suffer from several drawbacks, including their moisture sensitivity, the need for stoichiometric amounts, and the generation of significant acidic waste during workup.

Solid Acid Catalysts

In recent years, solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5, and modified C25), have emerged as more environmentally benign alternatives to traditional Lewis acids.[1] These materials offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced waste generation.[1] While much of the literature focuses on acetylation with acetic anhydride, these catalysts have shown high activity and selectivity in acylation reactions of thiophene.[1]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the acylation of thiophene using different catalytic systems. It is important to note that while the primary focus of this guide is benzoylation, much of the detailed comparative data available in the literature pertains to acetylation. The data for acetylation is included to provide a comparative perspective on catalyst performance.

| Catalyst System | Catalyst | Acylating Agent | Thiophene Conversion (%) | Product Yield (%) | Reaction Conditions |

| Lewis Acid | Anhydrous AlCl₃ | Benzoyl Chloride | Not Specified | Not Specified | Traditional method |

| Lewis Acid | EtAlCl₂ | Succinyl Chloride | - | 99 | 0°C, 2h |

| Solid Acid | Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h |

| Solid Acid | Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h |

| Palladium-Catalyzed | PdCl₂ / tri(2-furyl)phosphine | Benzoyl Chloride | - | 85 | 60°C, 2h |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The experimental workflow involves the reaction setup, execution, workup, and purification of the final product.

Caption: Reaction mechanism of the Friedel-Crafts acylation of thiophene.

Caption: Generalized experimental workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound using different catalytic systems. These protocols are adapted from established literature procedures.

Protocol 1: Synthesis using Anhydrous Aluminum Chloride (AlCl₃)

This protocol describes the traditional Friedel-Crafts acylation of thiophene using anhydrous aluminum chloride.

Materials:

-

Thiophene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Addition of Benzoyl Chloride: Cool the suspension in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

-

Addition of Thiophene: To the resulting mixture, add a solution of thiophene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from the acylation of thiophene with acetic anhydride and can be modified for benzoylation.[1]

Materials:

-

Thiophene

-

Benzoyl chloride

-

Hβ Zeolite catalyst (calcined)

-

Solvent (e.g., dry toluene or solvent-free)

Procedure:

-

Catalyst Activation: Activate the Hβ zeolite catalyst by calcining at 550°C for 4 hours to remove adsorbed water.[1]

-

Reaction Setup: In a round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (1.0 equivalent), benzoyl chloride (1.0-1.2 equivalents), and the activated Hβ zeolite catalyst.

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 80-120°C) and stir magnetically. Monitor the reaction by GC or TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Recovery: Recover the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Purification: The liquid product in the filtrate can be purified by vacuum distillation.

Conclusion

The synthesis of this compound from thiophene and benzoyl chloride is a robust and versatile reaction, with the Friedel-Crafts acylation being the most prominent synthetic route. While traditional Lewis acids like aluminum chloride are effective, they present environmental and handling challenges. The development of solid acid catalysts, such as zeolites, offers a promising green alternative with high efficiency and reusability. The choice of the catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. This guide provides the necessary technical information for researchers and professionals to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to Benzoylthiophene Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylthiophene derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiophene ring bearing a benzoyl group, has garnered significant interest due to its structural versatility and its ability to interact with various biological targets.[1] The core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of benzoylthiophene derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development in this promising area.

Synthetic Methodologies

The synthesis of benzoylthiophene derivatives can be achieved through several strategic routes. A common approach involves the Friedel-Crafts acylation of a pre-existing thiophene or benzothiophene core. Alternatively, cyclization strategies starting from appropriately substituted aromatic precursors are widely employed.

General Synthesis of 2-Benzoylthiophene Derivatives

A prevalent method for the synthesis of 2-benzoylthiophenes involves the Friedel-Crafts reaction of a thiophene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as tin(IV) chloride.

Experimental Protocol: Synthesis of 5-Benzoyl-2-bromothiophene [2]

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromothiophene (9.7 mL, 0.1 mole), benzoyl chloride (11.6 mL, 0.1 mole), and 100 mL of methylene chloride.

-

Catalyst Addition: To the stirred solution, add tin(IV) chloride (11.5 mL, 0.1 mole).

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: After cooling the reaction mixture to room temperature, add 65 mL of water and stir the two-phase system for 20 minutes. Add 165 mL of ether, separate the organic phase, and wash it with 20 mL of 1 N sodium hydroxide, followed by two washes with 20 mL of water.

-

Isolation and Purification: Concentrate the organic phase to an oil (approximately 20.8 g), which crystallizes on standing. Melt the crude product by warming with 25 mL of hexane and then cool to yield purified crystalline 5-benzoyl-2-bromothiophene (16.5 g).

Synthesis of 2-Benzoyl-3-substituted-benzo[b]thiophenes

The synthesis of more complex, substituted benzoylthiophenes often involves multi-step sequences, including cyclization reactions.

Experimental Protocol: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes [3]

-

Reaction Setup: To a solution of the appropriate 2-mercaptobenzonitrile (1 mmol) in 15 mL of dry acetone, add 2-bromo-1-(3,4,5-trimethoxyphenyl)-ethanone (289 mg, 1 mmol) and anhydrous potassium carbonate (276 mg, 2 mmol) with stirring.

-

Reaction: Reflux the reaction mixture for 18 hours.

-

Work-up: After cooling, evaporate the solvent. Dissolve the residue in a mixture of dichloromethane (15 mL) and water (5 mL).

-

Extraction: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purification: Purify the resulting residue by flash column chromatography to obtain the desired 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene derivative.

Anticancer Activity

Benzoylthiophene derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.[4] A significant portion of these compounds exert their anticancer activity through the inhibition of tubulin polymerization, a critical process for cell division.[5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[5] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Several benzoylthiophene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected benzoylthiophene derivatives against various human cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| PST-3 | 2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene | BT549 (Breast) | 15.42 | [5] |

| MDA-MB-468 (Breast) | 16.33 | [5] | ||

| A549 (Lung) | 76.84 | [5] | ||

| Compound 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia cell lines (average) | 0.01-0.0665 | [4] |

| Colon cancer cell lines (average) | 0.01-0.0665 | [4] | ||

| Compound 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia cell lines (average) | 0.0212-0.05 | [4] |

| CNS cancer cell lines (average) | 0.0212-0.05 | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay[5]

-

Reagent Preparation: Reconstitute purified tubulin (>99% pure) to 3 mg/mL in G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP, and 5% glycerol).

-

Assay Setup: In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.

-

Compound Addition: Add varying concentrations of the test compound (e.g., 0.1 µM–100 µM) to the wells. Include a positive control (e.g., colchicine) and a negative control (0.1% DMSO).

-

Data Acquisition: Monitor microtubule polymerization at 37°C by measuring the light scattering at 340 nm every 60 seconds for one hour using a microplate reader.

-

Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is determined from the dose-response curves.

In Vivo Efficacy in Xenograft Models

Selected benzoylthiophene derivatives have demonstrated significant antitumor activity in vivo.

Experimental Protocol: Xenograft Tumor Model [5]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-468) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer the test compound (e.g., PST-3 at 60 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 21 days).

-

Monitoring: Measure tumor volume and body weight of the mice regularly.

-

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (%T/C) to assess the efficacy of the compound.

Antimicrobial Activity

Benzoylthiophene derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for some benzoylthiophene and related derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzoylthiourea derivative 4 | Staphylococcus aureus HU25 | 16 | [7] |

| Thiophene derivative 4 | Escherichia coli (Col-R) | 8 | [8] |

| Thiophene derivative 5 | Acinetobacter baumannii (Col-R) | 16 | [8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum), a negative control (broth with inoculum and a standard antibiotic), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoylthiophene derivatives has been explored, with some compounds showing promising activity in preclinical models.

Mechanism of Action in Inflammation

The anti-inflammatory effects of these compounds are often associated with the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the anti-inflammatory activity of new compounds.

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| Thiazolidine-4-one derivative | 40 | 18 | 72.50 | [9] |

| 1,2,4-Trisubstituted-1H-imidazole 3a | - | - | Good activity | [10] |

| 1,3,5-triazine derivative 1 | 200 | 4 | 96.31 | [11] |

Note: Data for specific benzoylthiophene derivatives in this assay was limited in the reviewed literature.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Preparation: Use male Wistar rats (150-200 g). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR)

The biological activity of benzoylthiophene derivatives is highly dependent on the nature and position of substituents on both the benzoyl and thiophene rings.

-

Anticancer Activity (Tubulin Inhibitors): For 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes, the presence of the 3',4',5'-trimethoxybenzoyl moiety is often crucial for activity.[6] The substitution pattern on the benzo[b]thiophene ring also significantly influences potency, with methoxy groups at the C-4, C-6, or C-7 positions generally leading to enhanced activity.[6]

-

Antimicrobial Activity: The antimicrobial spectrum and potency are influenced by the substituents. For example, in a series of benzoylthiourea derivatives, a 1,2,4-triazole moiety was found to be important for activity against S. aureus.[7]

Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[12] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, making it an attractive target for cancer therapy.[12] While research on benzoylthiophenes as direct STAT3 inhibitors is emerging, related structures like benzo[b]thiophene 1,1-dioxide derivatives have shown promise.[12]

Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

-

Cell Culture and Treatment: Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) and treat with various concentrations of the test compound for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Conclusion and Future Perspectives

Benzoylthiophene derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability and diverse biological activities make them an attractive scaffold for medicinal chemists. The information and protocols provided in this guide offer a solid foundation for researchers to further explore the potential of this important class of compounds. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and expanding the evaluation of these derivatives in in vivo models of various diseases. The development of more selective and potent benzoylthiophene-based drugs holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Benzothiophene synthesis [organic-chemistry.org]

- 2. prepchem.com [prepchem.com]

- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemical Properties of 2-Benzoylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoylthiophene is a heterocyclic aromatic ketone that has garnered significant interest in various scientific fields, including organic synthesis, materials science, and photochemistry. Its unique structure, featuring a benzoyl group attached to a thiophene ring, imparts a range of intriguing photochemical behaviors. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, detailing its synthesis, photophysical characteristics, and photoreactivity. The information is presented with a focus on quantitative data, detailed experimental protocols, and mechanistic visualizations to support advanced research and development.

Synthesis of this compound

This compound can be synthesized through several methods, with the Friedel-Crafts acylation and Stille cross-coupling being two common and effective approaches.

Friedel-Crafts Acylation

This classic method involves the reaction of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from the reaction of benzoyl chloride with AlCl₃, attacks the electron-rich thiophene ring, leading to the formation of this compound.

Stille Cross-Coupling

A more modern approach involves the palladium-catalyzed cross-coupling of an organotin reagent with an acyl chloride. For instance, the reaction of 2-(tributylstannyl)thiophene with benzoyl chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄, yields this compound. A general procedure involves the reaction of an arylboronic acid with tributyltin methoxide, followed by the addition of a palladium catalyst, tri(2-furyl)phosphine, and the aroyl chloride in chloroform, heated at 60°C.[1]

Photophysical Properties

The photophysical properties of this compound are central to its photochemical behavior. These properties are summarized in the tables below.

UV-Vis Absorption

This compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Hexane | 245, 275, ~380 (weak) | Not explicitly found | [1] |

Note: The absorption at ~380 nm is attributed to the n → π transition of the carbonyl group.*

Luminescence Properties

Upon absorption of light, this compound can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence. However, it is primarily known to emit from its triplet state.

| Property | Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent | Reference |

| Fluorescence | Not typically observed | - | - | - | |

| Phosphorescence | 0-0 band near 380 nm in ethanol:methanol (4:1) glass at 77 K | Not explicitly found | Not explicitly found | Ethanol:methanol (4:1) glass | [1] |

Triplet State Properties

The triplet state of this compound is crucial to its photoreactivity. Its properties have been investigated using techniques such as laser flash photolysis.

| Property | Value | Solvent | Reference |

| Triplet-Triplet Absorption (λmax) | 350 nm, 600 nm | Methanol, Acetonitrile, Dichloromethane | [2] |

| Triplet Lifetime (τT) | 5.2 μs | 2,2,2-trifluoroethanol | [2] |

| Triplet Lifetime (τT) | 4.5 μs | i-Butanol | [2] |

Photoreactivity

This compound undergoes a variety of photochemical reactions, primarily from its triplet excited state. The most notable of these are photoreduction and photocycloaddition reactions.

Photoreduction

In the presence of hydrogen-donating species like phenols or indoles, the triplet excited state of this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. Time-resolved experiments have shown that the this compound ketyl radical and the corresponding radical of the hydrogen donor are generated with high rate constants and quantum yields approaching 1.[3]

The mechanism of photoreduction with phenol is believed to involve a concerted electron and proton transfer within a hydrogen-bonded exciplex, forming a radical pair.[3]

Photocycloaddition (Paternò-Büchi Reaction)

This compound can undergo [2+2] photocycloaddition reactions with olefins to form oxetanes, a reaction known as the Paternò-Büchi reaction. This reaction proceeds from the triplet excited state of the ketone. The resulting oxetanes are often thermally unstable and can decompose to form other products.[4] The quantum yield for the disappearance of this compound upon irradiation in isopropanol in the presence of isobutylene has been reported to be 0.17.[4]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

Thiophene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

-

Ice

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the flask, followed by the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the stirred suspension.

-

After the addition of benzoyl chloride, add thiophene dropwise from the dropping funnel while maintaining the low temperature.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Laser Flash Photolysis

Objective: To observe and characterize the transient species, particularly the triplet excited state and any resulting radicals, of this compound.

Instrumentation:

-

Pulsed laser system (e.g., Nd:YAG laser with a third harmonic generator for 355 nm excitation)

-

Xenon arc lamp as a probe light source

-

Monochromator

-

Photomultiplier tube (PMT) or a charge-coupled device (CCD) detector

-

Digital oscilloscope

-

Quartz cuvette

-

Gas-purging equipment (for deoxygenation)

Procedure:

-

Prepare a solution of this compound in the desired solvent (e.g., acetonitrile, methanol) with an absorbance of approximately 0.2-0.3 at the excitation wavelength (355 nm).

-

If studying reactions with a quencher (e.g., phenol), prepare a series of solutions with varying quencher concentrations.

-

Transfer the solution to a quartz cuvette and deoxygenate by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes to prevent quenching of the triplet state by oxygen.

-

Place the cuvette in the sample holder of the laser flash photolysis setup.

-

Excite the sample with a short laser pulse (e.g., 5-10 ns) at 355 nm.

-

Monitor the change in absorbance of the probe light at various wavelengths as a function of time after the laser pulse.

-

Record the transient absorption spectra at different time delays after the laser flash.

-

Analyze the decay kinetics of the transient species to determine their lifetimes.

-

If a quencher is used, determine the quenching rate constants from the dependence of the triplet lifetime on the quencher concentration (Stern-Volmer analysis).

Photocycloaddition with an Olefin

Materials:

-

This compound

-

Olefin (e.g., isobutylene)

-

Anhydrous solvent (e.g., benzene or acetonitrile)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Rotary evaporator

-

Chromatography equipment for purification (e.g., column chromatography or preparative TLC)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a quartz reaction vessel.

-

Add an excess of the olefin to the solution. If the olefin is a gas (like isobutylene), it can be bubbled through the solution or condensed into the cooled reaction vessel.

-

Deoxygenate the solution by bubbling with an inert gas.

-

Seal the reaction vessel and place it in the photoreactor.

-

Irradiate the solution with a suitable UV lamp while maintaining a constant temperature (e.g., using a cooling bath).

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Once the starting material is consumed or a significant amount of product has formed, stop the irradiation.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue using column chromatography or other suitable purification techniques to isolate the oxetane product or its decomposition products.

-

Characterize the product(s) using spectroscopic methods (NMR, IR, Mass Spectrometry).

Mandatory Visualizations